molecular formula C21H19NO B14133196 4-(Diphenylmethyl)-N-methylbenzamide

4-(Diphenylmethyl)-N-methylbenzamide

Cat. No.: B14133196
M. Wt: 301.4 g/mol
InChI Key: BSSCBQULPUTOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Diphenylmethyl)-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a diphenylmethyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethyl)-N-methylbenzamide typically involves the reaction of benzyl chloride with benzene in the presence of a Lewis acid such as aluminum chloride to form diphenylmethane . This intermediate is then reacted with N-methylbenzamide under appropriate conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and yield. These methods often utilize microreactors to perform safer, more efficient, and selective chemical transformations .

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylmethyl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid (TFA), formic acid (HCOOH), and aluminum chloride (AlCl3) . The conditions for these reactions vary depending on the desired outcome, but they often involve mild to vigorous acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of TFA or HCOOH can lead to the formation of various oxidized or reduced derivatives of the compound .

Mechanism of Action

The mechanism of action of 4-(Diphenylmethyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Diphenylmethyl)-N-methylbenzamide include other benzamide derivatives and compounds with diphenylmethyl groups. Examples include:

Uniqueness

This compound is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

4-benzhydryl-N-methylbenzamide

InChI

InChI=1S/C21H19NO/c1-22-21(23)19-14-12-18(13-15-19)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3,(H,22,23)

InChI Key

BSSCBQULPUTOQN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.